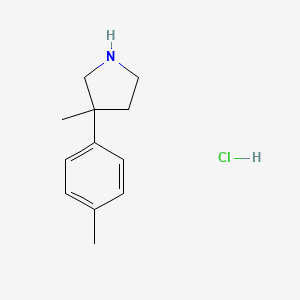
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyano-4,5-bis(2-methoxyethoxy)aniline with an appropriate reagent to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 3-ethynylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- 1-(2-Cyano-4,5-dimethoxyphenyl)-3-(3-ethynylphenyl)urea
- 1-(2-Cyano-4,5-bis(2-ethoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea
Uniqueness
1-(2-Cyano-4,5-bis(2-methoxyethoxy)phenyl)-3-(3-ethynylphenyl)urea is unique due to the presence of both cyano and ethynyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
1-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-3-(3-ethynylphenyl)urea |
InChI |
InChI=1S/C22H23N3O5/c1-4-16-6-5-7-18(12-16)24-22(26)25-19-14-21(30-11-9-28-3)20(13-17(19)15-23)29-10-8-27-2/h1,5-7,12-14H,8-11H2,2-3H3,(H2,24,25,26) |
InChIキー |
BMZQZKWPZQFWIA-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C(C=C(C(=C1)C#N)NC(=O)NC2=CC=CC(=C2)C#C)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


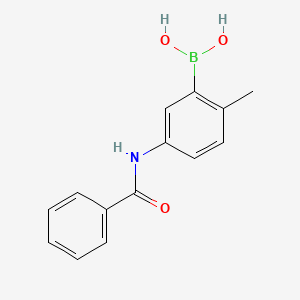
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
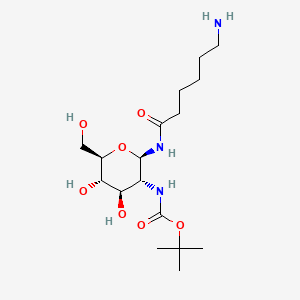
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
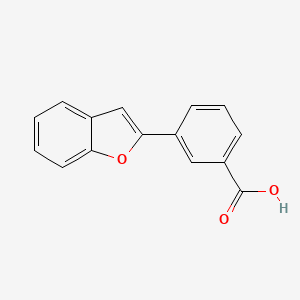
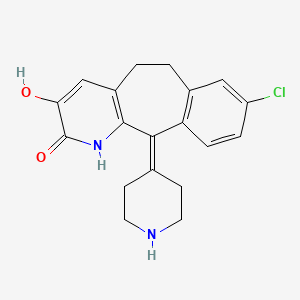
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
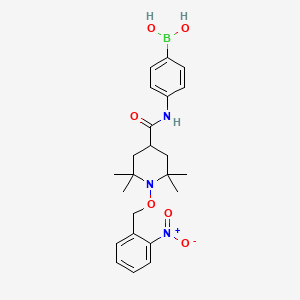
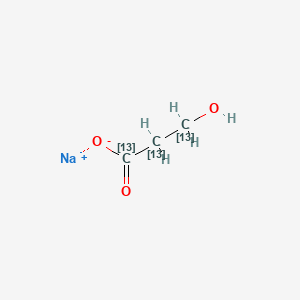
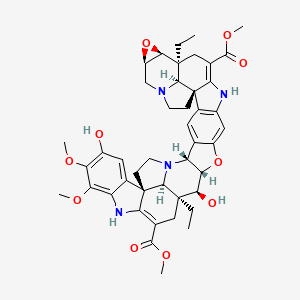
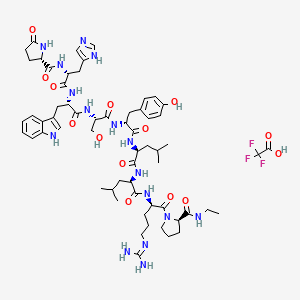
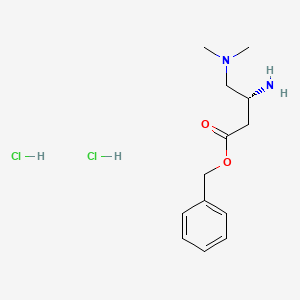
![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
